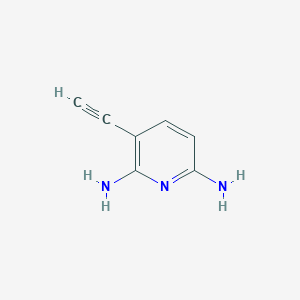![molecular formula C7H4N4 B1396207 1H-咪唑并[4,5-C]吡啶-4-腈 CAS No. 1078168-19-0](/img/structure/B1396207.png)
1H-咪唑并[4,5-C]吡啶-4-腈
描述
1H-Imidazo[4,5-C]pyridine-4-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its fused imidazole and pyridine rings, which contribute to its unique chemical properties and potential biological activities.
科学研究应用
1H-Imidazo[4,5-C]pyridine-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition and protein interactions.
Industry: Its derivatives are explored for their potential use in pharmaceuticals and agrochemicals.
作用机制
Target of Action
The primary target of 1H-Imidazo[4,5-C]pyridine-4-carbonitrile is the cathepsin S enzyme . This enzyme plays a crucial role in various biological processes, including protein degradation and antigen presentation .
Mode of Action
1H-Imidazo[4,5-C]pyridine-4-carbonitrile acts as a potent and selective inhibitor of cathepsin S . It interacts with the enzyme, leading to its inhibition. This compound has a very stable thio-trapping nitrile warhead, which enhances its inhibitory action compared to other cysteine cathepsin inhibitors .
Biochemical Pathways
The inhibition of cathepsin S by 1H-Imidazo[4,5-C]pyridine-4-carbonitrile can influence various cellular pathways. For instance, it can affect the functioning of cancerous cells, pathogens, components of the immune system, and enzymes involved in carbohydrate metabolism . The compound’s action on these pathways can lead to significant downstream effects, potentially altering disease progression.
Pharmacokinetics
The compound’s structural resemblance to purines, which are known for their broad range of biological activities, suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The inhibition of cathepsin S by 1H-Imidazo[4,5-C]pyridine-4-carbonitrile can lead to various molecular and cellular effects. For instance, it can disrupt protein degradation and antigen presentation processes, potentially altering immune responses . Moreover, by influencing the functioning of cancerous cells and pathogens, it may exhibit anti-cancer and anti-microbial effects .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazo[4,5-C]pyridine-4-carbonitrile typically involves the condensation reaction of 2-amino-3-hydroxypyridine with various carboxylic acids. This reaction can be accelerated using microwave-assisted heating, which provides a fast and efficient method for producing libraries of fused 2-substituted imidazo[4,5-b]pyridines in moderate to good yields .
Industrial Production Methods: While specific industrial production methods for 1H-Imidazo[4,5-C]pyridine-4-carbonitrile are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic amounts of acids and controlled heating are common practices in industrial settings.
化学反应分析
Types of Reactions: 1H-Imidazo[4,5-C]pyridine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo substitution reactions, particularly at the nitrogen and carbon positions within the imidazole and pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles under controlled temperatures and solvents.
Major Products: The major products formed from these reactions include various substituted imidazo[4,5-C]pyridine derivatives, which can exhibit different biological and chemical properties.
相似化合物的比较
6-Phenyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile: Known for its potent and selective inhibition of cathepsin S.
2-Cyanoimidazopyridine: Another derivative with similar structural features and biological activities.
Imidazo[4,5-b]pyridine derivatives: These compounds share the fused ring structure and exhibit diverse biological activities.
Uniqueness: 1H-Imidazo[4,5-C]pyridine-4-carbonitrile stands out due to its stable thio-trapping nitrile war-head, which provides enhanced stability and selectivity in biological assays compared to other similar compounds .
属性
IUPAC Name |
1H-imidazo[4,5-c]pyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4/c8-3-6-7-5(1-2-9-6)10-4-11-7/h1-2,4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQPZHMVRHAQLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1NC=N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1H-imidazo[4,5-c]pyridine-4-carbonitrile derivatives interesting for pharmaceutical research?
A: Research suggests that 1H-imidazo[4,5-c]pyridine-4-carbonitrile derivatives show promise as inhibitors of cathepsins, particularly cathepsin K and S. [, , ] This is significant because cathepsins are enzymes involved in various physiological processes, and their dysregulation is implicated in diseases like osteoporosis, atherosclerosis, and inflammatory conditions. [, ]
Q2: How do these compounds interact with cathepsins?
A: While the precise mechanism of interaction is still under investigation, it is believed that these compounds bind to the active site of cathepsins, hindering their enzymatic activity. [, ] Further research is needed to fully elucidate the binding mode and its implications for inhibitor design.
Q3: What is the significance of the structural modifications described in the research on these compounds?
A: The research emphasizes the importance of structure-activity relationship (SAR) studies. [, ] By modifying different substituents (R groups) on the core 1H-imidazo[4,5-c]pyridine-4-carbonitrile structure, researchers aim to optimize the compounds' potency, selectivity, and pharmacological properties. For instance, specific modifications might enhance binding affinity to cathepsin K or S, leading to more effective inhibition. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Chloro-7-methylimidazo[1,2-c]pyrimidine](/img/structure/B1396126.png)


![4-Ethoxybenzo[d]isoxazol-3-amine](/img/structure/B1396130.png)


![trans-6-Amino-3-oxabicyclo[3.1.0]hexane](/img/structure/B1396133.png)






![trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine](/img/structure/B1396147.png)
